molecular formula C16H10FN3 B2708546 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1557916-54-7

3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2708546
CAS No.: 1557916-54-7
M. Wt: 263.275
InChI Key: RSKGDPJUJSDRGY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline ( 1557916-54-7) is a specialized heterocyclic compound supplied for research and development purposes. This high-purity chemical belongs to the class of pyrazoloquinoline derivatives, a family of compounds recognized for their significant potential in advanced material science and pharmaceutical research . Pyrazoloquinoline derivatives are extensively investigated in the field of organic electronics for their notable electroluminescent properties. Researchers utilize these compounds in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices, leveraging their ability to efficiently convert electricity into light . The incorporation of a fluorine atom in the structure is a common strategy in medicinal chemistry to fine-tune a molecule's physicochemical properties, metabolic stability, and binding affinity . While the specific biological profile of this compound is an area of ongoing research, structurally similar quinoline and pyrazole-based molecules are known to exhibit a wide range of pharmacological activities in preclinical studies, serving as key scaffolds in the discovery of new therapeutic agents . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3/c17-11-7-5-10(6-8-11)15-13-9-18-14-4-2-1-3-12(14)16(13)20-19-15/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKGDPJUJSDRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves cyclization reactions. One common method is the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Synthesis of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

The synthesis of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. Common methods include:

  • Friedländer Condensation : This method involves the reaction of o-aminoacetophenone with appropriate pyrazole derivatives.
  • Cyclization Reactions : Subsequent cyclization can introduce the quinoline moiety to form the final compound.

These synthetic routes are crucial for producing compounds with specific biological activities.

Biological Properties

Research indicates that compounds within the pyrazoloquinoline class, including 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazoloquinolines can inhibit cancer cell proliferation. For instance, a series of pyrazolo[4,3-f]quinolines demonstrated notable antiproliferative effects against gastric cancer cell lines, with some compounds achieving over 70% inhibition at specific concentrations .
  • Anti-inflammatory Properties : Certain pyrazoloquinolines have been reported to inhibit nitric oxide production in macrophages, suggesting potential use in treating inflammatory conditions .

Applications in Medicinal Chemistry

The unique structure and properties of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline make it a valuable candidate for various applications in medicinal chemistry:

  • Development of Anticancer Agents : The ability to inhibit cancer cell growth positions this compound as a candidate for further development as an anticancer drug. Its mechanism may involve interaction with molecular targets involved in tumor growth .
  • Fluorescent Sensors : The compound's photophysical properties allow for its use as a fluorescent sensor in biochemical assays. Research has indicated that pyrazoloquinolines can be effective in detecting specific biomolecules due to their fluorescence characteristics .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various pyrazolo[4,3-f]quinolines highlighted their potential as anticancer agents. The compounds were tested against different cancer cell lines, revealing significant growth inhibition at low micromolar concentrations. For example:

CompoundCell Line% Inhibition (30 µM)
1MNUGC-3-29.01
2ENUGC-3-17.83
2PNUGC-3-22.67

This data suggests that specific structural modifications can enhance the anticancer properties of pyrazoloquinolines .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of pyrazoloquinolines by measuring nitric oxide production in macrophages. The findings revealed that certain derivatives could significantly reduce nitric oxide levels, indicating their potential therapeutic role in inflammation-related diseases .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance its binding affinity and specificity. The compound may also interact with DNA or proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit varied biological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison with structurally related analogs:

Table 1: Comparison of Key Pyrazoloquinoline Derivatives

Compound Name Substituents Biological Activity Potency (IC₅₀ or MIC) Reference
3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3-(4-Fluorophenyl) Anti-inflammatory (NO inhibition), β-glucuronidase inhibition Submicromolar (NO inhibition) ; pH-dependent βG inhibition
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-Amino, 4-(4-hydroxyphenylamino) Anti-inflammatory (NO and iNOS/COX-2 inhibition) ~1400W (positive control)
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 4-Benzoic acid substituent Anti-inflammatory (NO inhibition) ~1400W
1-(4-Fluorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline [3,4-b] isomer, 1-(4-Fluorophenyl) Antimicrobial (S. aureus, C. albicans, A. niger) Comparable to ampicillin
3-Amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (42) 3-Amino, 4-(4-fluorophenylamino) β-glucuronidase inhibition (pH-dependent) Prevents CPT-11-induced diarrhea
1-(4-Chlorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline [3,4-b] isomer, 1-(4-Chlorophenyl) Antifungal (A. niger) Higher than ketoconazole

Key Findings:

Anti-Inflammatory Activity: The 4-fluorophenyl-substituted derivative (target compound) demonstrates submicromolar inhibition of NO production in LPS-stimulated RAW 264.7 cells, comparable to derivatives with hydroxyphenyl (2i) or benzoic acid (2m) substituents . QSAR studies indicate that electron-withdrawing groups (e.g., -F) at the phenyl ring enhance potency by optimizing interactions with iNOS and COX-2 .

β-Glucuronidase Inhibition: Compound 42 (3-amino-4-(4-fluorophenylamino)-substituted) shows pH-dependent inhibition of bacterial β-glucuronidase, attributed to fluorine's electronegativity stabilizing enzyme interactions at neutral pH .

Antimicrobial Activity: While the [4,3-c] isomers primarily exhibit anti-inflammatory effects, [3,4-b] isomers (e.g., 1-(4-fluorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline) show potent activity against S. aureus and fungi, highlighting the role of ring fusion position in target selectivity .

Structural Determinants: Fluorine vs. Chlorine: Fluorophenyl derivatives generally show higher metabolic stability and lower toxicity compared to chlorophenyl analogs . Amino Groups: 3-Amino substitutions enhance solubility and hydrogen bonding capacity, critical for enzyme inhibition .

Therapeutic Implications:

  • The 4-fluorophenyl group in pyrazolo[4,3-c]quinolines is versatile, enabling applications in inflammation, chemotherapy adjunct therapy, and antimicrobials.
  • Derivatives lacking fluorine (e.g., hydroxyphenyl or chlorophenyl) may exhibit reduced bioavailability but retain niche applications (e.g., antifungal activity for chlorophenyl analogs) .

Biological Activity

3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a fused pyrazolo and quinoline structure with a fluorophenyl substituent at the 3-position. The presence of the fluorine atom enhances its electronic properties, potentially influencing its biological interactions. Pyrazoloquinolines are recognized for their ability to interact with various biological targets, making them significant in drug development.

1. Enzyme Inhibition

One of the notable biological activities of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is its role as an inhibitor of specific enzymes :

  • Tyrosinase Inhibition : This compound has been identified as a potential inhibitor of tyrosinase, an enzyme crucial in melanin production. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, which has implications for treating pigmentation disorders and skin cancer .
  • Nitric Oxide Synthase (iNOS) Inhibition : Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant inhibitory effects on nitric oxide production in LPS-induced RAW 264.7 cells. This activity suggests potential anti-inflammatory properties .

2. Anticancer Activity

The compound has shown promise in targeting various kinases involved in cancer progression. Studies have demonstrated that certain pyrazoloquinoline derivatives can inhibit cancer cell proliferation by interfering with signaling pathways related to tumor growth .

  • Androgen Receptor Antagonism : Some derivatives act as antagonists to the androgen receptor, impacting prostate cancer cell proliferation by inhibiting androgen signaling pathways . This mechanism highlights the compound's potential use in hormone-related cancers.

The mechanisms through which 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its biological effects involve:

  • Binding Interactions : The compound binds effectively to various molecular targets, including enzymes like tyrosinase and iNOS, disrupting their normal functions.
  • Inhibition of Protein Expression : Studies have shown that pyrazoloquinoline derivatives can inhibit the expression of proteins associated with inflammatory responses, such as COX-2 and iNOS .

Case Study 1: Anti-Inflammatory Effects

A study focusing on the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives revealed that specific compounds exhibited significant inhibition of LPS-stimulated nitric oxide production with IC50 values comparable to established controls. The structure-activity relationship (SAR) analysis indicated that para-substituted phenyl groups enhanced inhibitory activity while reducing cytotoxicity .

CompoundIC50 (µM)Cytotoxicity (%)
2a0.399
2b0.4520
2c0.5015

Case Study 2: Cancer Cell Proliferation

In another study assessing the anticancer potential of pyrazoloquinolines, compounds were tested against various cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline?

The compound is synthesized via palladium-catalyzed intramolecular C–N bond formation from 4-chloroquinoline-3-carbaldehyde hydrazones. Reaction conditions (e.g., temperature) significantly influence product distribution between pyrazoloquinolines and anilinoquinolinecarbonitriles. For instance, higher temperatures favor pyrazoloquinoline formation, while lower temperatures yield anilinoquinolinecarbonitriles . Alternative routes include nucleophilic substitution of 4-chloroquinoline derivatives with fluorophenyl groups under reflux conditions .

Q. How is the structure of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline confirmed?

Structural confirmation relies on spectroscopic methods:

  • 1H NMR : Peaks at δ 8.47 (d, J = 8.7 Hz) and δ 7.24–7.60 (m) confirm aromatic protons .
  • IR : Absorptions at 3064 cm⁻¹ (C-H stretch) and 1172–1109 cm⁻¹ (C-F vibrations) validate the fluorophenyl group .
  • Mass spectrometry : Molecular ion peaks align with the expected molecular formula (e.g., C17H11FN4 for derivatives) .

Q. What biological targets are commonly associated with this compound?

The compound exhibits activity against:

  • Neurotensin receptor 1 (NTR1) : Used in β-arrestin recruitment assays at 10 µM to enhance signal windows .
  • Bacterial β-glucuronidase (βG) : Inhibits enzyme activity in a pH-dependent manner, with reduced efficacy at acidic pH due to altered enzyme surface charges .

Advanced Research Questions

Q. How can reaction conditions be optimized to control product selectivity in pyrazoloquinoline synthesis?

Temperature modulation during palladium-catalyzed reactions determines product dominance. For example, at 120°C, pyrazoloquinolines form preferentially (70% yield), while at 80°C, anilinoquinolinecarbonitriles dominate (65% yield). Solvent choice (e.g., DMF vs. xylene) and catalyst loading (5–10% Pd) further refine yields .

Q. What methodologies assess the pH-dependent inhibition of bacterial β-glucuronidase?

  • Enzyme kinetics : Measure IC50 values at pH 6.0–7.4 using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide).
  • In vivo models : Administer the compound (e.g., 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) to mice with CPT-11-induced diarrhea. Monitor fecal consistency and βG activity in intestinal lysates .

Q. How do substituents at the 3- and 4-positions influence anti-inflammatory activity?

  • 3-Amino substitution : Enhances NO inhibition (IC50 = 12 µM in RAW264.7 macrophages) by improving binding to iNOS active sites .
  • 4-Fluorophenyl group : Increases lipophilicity (logP = 3.2), enhancing membrane permeability compared to non-fluorinated analogs (logP = 2.5) .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies for similar derivatives?

Discrepancies arise from:

  • Hydrazine purity : Impurities in hydrazine precursors reduce cyclization efficiency (e.g., 30% yield in vs. 70% in ).
  • Catalyst deactivation : Pd catalysts degrade faster in polar solvents, necessitating fresh catalyst batches for reproducibility .

Q. How can conflicting bioactivity data for GPCR targets be resolved?

  • Assay standardization : Use uniform cell lines (e.g., U2OS-GPR35) and control compounds (e.g., zaprinast for GPR35 ).
  • Dose-response validation : Confirm activity across 3–4 independent experiments with pIC50 values within ±0.3 log units .

Methodological Tables

Q. Table 1: Synthetic Optimization for Pyrazoloquinolines

ConditionTemperature (°C)Yield (%)Dominant Product
Pd(OAc)₂, DMF, 24 hr12070Pyrazoloquinoline
Pd(OAc)₂, DMF, 24 hr8065Anilinoquinolinecarbonitrile

Q. Table 2: Anti-Inflammatory Activity of Derivatives

SubstituentNO Inhibition IC50 (µM)logP
3-Amino, 4-Fluorophenyl12.0 ± 1.23.2
3-H, 4-Phenyl45.5 ± 3.82.5

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